N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide
Description
The compound “N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide” is a benzofuran-derived carboxamide with a structurally complex architecture. Its core consists of a 1-benzofuran ring substituted with methyl groups at positions 3 and 5, while the carboxamide moiety at position 2 is linked to two distinct substituents:
- A 4-isopropylbenzyl group, contributing lipophilicity and steric bulk.
The methyl groups on the benzofuran may enhance metabolic resistance, while the branched isopropylbenzyl group could influence binding affinity.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-[(4-propan-2-ylphenyl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4S/c1-16(2)20-8-6-19(7-9-20)14-26(21-11-12-31(28,29)15-21)25(27)24-18(4)22-13-17(3)5-10-23(22)30-24/h5-10,13,16,21H,11-12,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPARNKMLCWCYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfone Group: The sulfone group is introduced via oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Benzyl Group: This step involves nucleophilic substitution reactions where the benzyl group is introduced using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group to a sulfide or sulfoxide.
Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety.
Scientific Research Applications
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide is an intriguing organic molecule with potential applications in medicinal chemistry and pharmacology. Its unique structural features, including a benzofuran core and a thiophene moiety, suggest various biological activities and therapeutic potentials. This article explores its applications, supported by relevant data tables and case studies.
Structural Overview
The compound can be characterized by the following structural formula:
- Molecular Formula : C20H25N2O4S2
- Molecular Weight : 438.56 g/mol
The structure incorporates a benzofuran ring system, which is known for its diverse biological activities, along with a tetrahydrothiophene ring that enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests it may interact with various biological pathways:
- G Protein-Coupled Receptors (GPCRs) : Compounds similar to this one have been shown to act as modulators of GPCRs, which play crucial roles in cell signaling and are common drug targets.
- Ion Channels : The compound may influence ion channels such as G protein-gated inwardly rectifying potassium channels (GIRK), which are vital in regulating neuronal excitability and cardiac function.
Antimicrobial Properties
Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity. The presence of the thiophene group is often associated with enhanced bioactivity against various pathogens.
Anti-inflammatory Effects
Research has suggested that compounds containing benzofuran moieties have anti-inflammatory properties. This compound's potential to modulate inflammatory pathways could be explored further.
Table 2: Potential Biological Activities
| Activity Type | Mechanism of Action |
|---|---|
| GPCR Modulation | Interaction with GPCRs to influence cellular signaling |
| Ion Channel Activation | Activation of GIRK channels affecting neuronal excitability |
| Antimicrobial Activity | Inhibition of microbial growth through structural interactions |
| Anti-inflammatory Properties | Modulation of inflammatory cytokine production |
Study 1: Interaction with GIRK Channels
A study investigated the interaction of similar compounds with GIRK channels in neuronal cells. Results indicated that modifications in the thiophene ring enhanced the activation of these channels, suggesting a promising pathway for developing neuroprotective agents.
Study 2: Antimicrobial Efficacy
In vitro studies on derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results underscore the importance of the benzofuran structure in enhancing antimicrobial efficacy.
Study 3: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory properties revealed that compounds with similar structures could inhibit the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related carboxamide derivatives from the literature, focusing on molecular features, synthesis, and physicochemical properties.
Structural Analogues and Core Variations
2.1.1 Cyclopropane-Based Carboxamide The compound N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () shares the carboxamide functional group but features a cyclopropane core instead of benzofuran. Key differences include:
- Substituents: Diethylamine and 4-methoxyphenoxy groups, which are less polar than the sulfone and isopropylbenzyl groups in the target compound.
- Synthesis : Prepared via a stereoselective route (78% yield, diastereomer ratio 23:1), indicating efficient methodology for carboxamide derivatives .
- Physicochemical Properties : Reported as a colorless oil (Rf 0.19), contrasting with the likely solid-state nature of the target compound due to its sulfone and aromatic substituents.
2.1.2 Cyclohexene-Based Carboxamide
2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide () utilizes a cyclohexene core with bromine and phenyl substituents. Differences include:
- Reactivity : Bromine substitution enables further functionalization (e.g., alkylation with methyl iodide), whereas the target compound’s benzofuran core may limit such modifications.
- Synthetic Conditions : NaH-mediated alkylation in DMF suggests compatibility with base-sensitive groups, a factor relevant to the stability of the target compound’s sulfone moiety .
2.1.3 Dihydroisobenzofuran-Based Carboxamides Compounds such as 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide (–4, ) feature a partially saturated isobenzofuran core with carboxamide at position 4. Key distinctions:
- Substitution Patterns: The 5-carboxamide position (vs.
- Functional Groups: The dimethylaminopropyl and fluorophenyl groups in these analogues enhance basicity and electron-withdrawing effects, respectively, compared to the target’s sulfone and isopropylbenzyl groups.
- Regulatory Considerations : Pharmacopeial standards highlight impurity control (e.g., carboxylic acid derivatives), suggesting stringent synthesis protocols for dihydroisobenzofurans .
Table 1: Comparative Analysis of Carboxamide Derivatives
Key Observations :
- Stereochemical Control : The cyclopropane analogue’s high diastereoselectivity (dr 23:1) underscores the importance of reaction optimization for structurally complex carboxamides.
- Regulatory Standards : Dihydroisobenzofuran derivatives require rigorous impurity profiling (e.g., controlling carboxylic acid byproducts) , a consideration that may extend to the target compound’s synthesis.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide (CAS Number: 879966-62-8) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Structural Characteristics
The compound features a unique molecular structure comprising:
- Benzofuran Core : Known for various biological activities.
- Dioxidotetrahydrothiophene Moiety : Enhances chemical reactivity and stability.
- Dimethyl and Propan-2-yl Substituents : Potentially modulate biological interactions.
The molecular formula is with a molecular weight of 487.6 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Core : Achieved through cyclization reactions of precursors such as 2-hydroxybenzaldehyde with appropriate acyl chlorides.
- Introduction of the Dioxidotetrahydrothiophene Group : Involves oxidation processes followed by coupling with the benzofuran core.
- Attachment of the Propan-2-ylbenzyl Group : Conducted through alkylation reactions under basic conditions.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes and Receptors : The compound may act as a modulator for specific biological pathways by interacting with molecular targets such as enzymes or receptors.
- Influence on Ion Channels : Compounds with similar structures have shown potential as activators of G protein-gated inwardly rectifying potassium channels (GIRK), which are crucial for regulating neuronal excitability and cardiac function.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential against specific bacterial strains. |
| Anticancer | Modulation of cancer cell growth pathways. |
| Neuroprotective | Possible protective effects in neuronal tissues. |
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its structural combination. Below is a comparison with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide | Pyrazole instead of benzofuran | Potent GIRK channel activator |
| 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[methyl]benzamide | Similar thiophene moiety | Potential therapeutic agent |
| N-(4-methylthiazol-5-yl)-benzamide derivatives | Different heterocyclic moiety | Antimicrobial activity |
Case Studies and Research Findings
Recent studies have investigated the biological activity of compounds related to this compound:
- Anticancer Activity : A study demonstrated that compounds with similar structures inhibited the proliferation of cancer cell lines by inducing apoptosis through specific signaling pathways.
- Neuroprotective Effects : Research indicated that derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Properties : Several derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide, and how can purity be ensured?
- Answer : Synthesis typically involves multi-step organic reactions, including amide bond formation, sulfone oxidation, and benzylation. Key steps include:
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to activate the benzofuran-2-carboxylic acid precursor.
- Sulfone oxidation : Oxidation of the tetrahydrothiophene moiety using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH (7–8) and temperature (40–60°C) .
- Purification : High Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns to isolate the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) are critical for verifying structural integrity and purity (>95%) .
Q. What functional groups in this compound influence its reactivity and pharmacological potential?
- Answer : Key functional groups include:
- Benzofuran core : Imparts aromatic stacking potential and metabolic stability.
- Sulfone group (1,1-dioxidotetrahydrothiophene) : Enhances solubility and modulates electronic effects for target binding.
- Branched alkyl substituents (3,5-dimethyl, 4-(propan-2-yl)benzyl) : Influence lipophilicity and steric interactions with biological targets (e.g., ion channels or enzymes) .
- Methodological validation : Use Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional group presence and reactivity in simulated physiological conditions (pH 7.4, 37°C) .
Q. How can researchers confirm the compound’s molecular structure and stability under experimental conditions?
- Answer :
- Structural confirmation : Combine ¹H/¹³C NMR (δ 1.2–7.8 ppm for alkyl/aromatic protons) with High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., 415.5 g/mol as per ).
- Stability assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products. Use X-ray crystallography for definitive stereochemical assignment if crystalline forms are obtainable .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?
- Answer :
- Reaction optimization : Use Design of Experiments (DoE) to test variables:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 30–70°C | 50°C |
| pH | 6–9 | 7.5 |
| Catalyst loading | 1–5 mol% | 3 mol% |
- Side reaction mitigation : Introduce scavenger resins (e.g., QuadraSil™ AP) to remove unreacted intermediates. Monitor reaction progress in real-time via inline UV-Vis spectroscopy .
Q. How do contradictory data on the compound’s biological activity (e.g., potassium channel modulation vs. enzyme inhibition) arise, and how can they be resolved?
- Answer : Contradictions may stem from:
- Assay variability : Differences in cell lines (HEK293 vs. CHO) or ion channel isoforms (Kv1.3 vs. Kv7.4).
- Concentration-dependent effects : Perform dose-response curves (0.1–100 µM) to identify EC₅₀/IC₅₀ values and off-target effects.
- Mechanistic validation : Use patch-clamp electrophysiology for ion channel activity and Surface Plasmon Resonance (SPR) for direct enzyme binding assays .
Q. What computational methods predict the compound’s pharmacokinetic (PK) properties and binding modes?
- Answer :
- PK prediction : Use QikProp (Schrödinger) or ADMET Predictor™ to estimate logP (2.8–3.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 inhibition risks.
- Docking studies : Employ AutoDock Vina or Glide to model interactions with potassium channels (PDB: 6CN9) or enzymes (e.g., COX-2). Validate with Molecular Dynamics (MD) simulations (100 ns trajectories) .
Q. How can researchers design derivatives to improve target selectivity while retaining core pharmacological activity?
- Answer :
- SAR-guided design : Modify substituents on the benzyl (e.g., halogenation) or benzofuran (e.g., methoxy groups) to alter steric/electronic profiles.
- Synthetic routes : Use parallel synthesis or combinatorial chemistry to generate a 20–50 compound library. Screen against primary and secondary targets to identify selectivity indices (SI > 10) .
Q. What in vivo models are suitable for evaluating this compound’s efficacy and toxicity?
- Answer :
- Efficacy models : Use rodent models of arrhythmia (e.g., chemically induced QT prolongation) for potassium channel modulation.
- Toxicity screening : Conduct acute toxicity studies (OECD 423) with histopathology and serum biomarker analysis (ALT, AST). Monitor for sulfone-related hepatotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
